molecular formula C20H11BrO6 B2624804 6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate CAS No. 855774-22-0

6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate

Cat. No.: B2624804
CAS No.: 855774-22-0
M. Wt: 427.206
InChI Key: VZVBNTVGEUTROL-UHFFFAOYSA-N
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Description

6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate is a complex organic compound that belongs to the class of bichromenes This compound is characterized by the presence of a bromine atom at the 6th position, two oxo groups at the 2nd and 2’ positions, and an acetate group at the 7’ position

Preparation Methods

The synthesis of 6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate involves several steps. One common synthetic route includes the bromination of a precursor bichromene compound, followed by the introduction of oxo groups and the acetylation of the resulting intermediate. The reaction conditions typically involve the use of bromine or a brominating agent, oxidizing agents, and acetic anhydride or acetyl chloride for the acetylation step. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate involves its interaction with specific molecular targets and pathways. The bromine atom and oxo groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and signaling pathways. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate can be compared with other bichromene derivatives, such as:

    6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl methyl ester: Similar structure but with a methyl ester group instead of an acetate group.

    6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate: Similar structure but with a chlorine atom instead of a bromine atom.

    2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate: Lacks the bromine atom, which may affect its reactivity and biological activity. The uniqueness of 6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrO6/c1-10(22)25-13-3-4-14-15(9-19(23)26-18(14)8-13)16-7-11-6-12(21)2-5-17(11)27-20(16)24/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVBNTVGEUTROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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